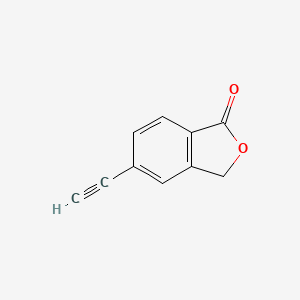

5-Ethynyl-3H-isobenzofuran-1-one

Overview

Description

Synthesis Analysis

The synthesis of substituted isobenzofuran-1(3H)-ones, such as EBIO, can be achieved through a simple, economic, environmentally benign, and general procedure . This involves the oxidation of indane derivatives to the corresponding isobenzofuran-1(3H)-one with molecular oxygen and isobenzofuran-1,3-dione with a mixture of molecular oxygen and H2O2 in subcritical water . This method is very green chemistry .Molecular Structure Analysis

The molecular structure of EBIO is characterized by its molecular formula, C10H6O2. Further analysis of its structure would require more specific data such as NMR, IR, and mass spectrometry analysis .Scientific Research Applications

Synthesis Methods : Zheng et al. (2019) developed a method for synthesizing 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization. This process offers a broad substrate scope and enables further elaboration of the products, highlighting the versatility of 5-Ethynyl-3H-isobenzofuran-1-one derivatives in chemical synthesis (Zheng et al., 2019).

Chalcogenation Approaches : Du et al. (2022) explored a metal-free intramolecular oxychalcogenation approach to synthesize derivatives of isobenzofuran-1(3H)-one. Their work demonstrates the potential of this compound in the creation of novel organic compounds with varied functional groups (Du et al., 2022).

Molecular Structure Analysis : Yılmaz et al. (2020) investigated the molecular structure, X-ray diffractions, and DFT calculations of a novel phthalide derivative related to this compound. Their research included assessing antioxidant activities and DNA binding, illustrating the compound's potential in biochemical applications (Yılmaz et al., 2020).

Epoxide Synthesis : Moraes et al. (2018) synthesized novel epoxides from D-mannitol, which are derivatives of isobenzofuranones, indicating potential biological applications in agriculture. This research underscores the utility of this compound in the development of agrochemicals (Moraes et al., 2018).

[Pd]-Catalysis in Organic Synthesis : Mahendar and Satyanarayana (2016) presented an efficient [Pd]-catalyzed method for synthesizing isobenzofuran-1(3H)-ones, demonstrating its broad substrate scope. This method was even applied to the synthesis of pharmaceuticals, highlighting the relevance of this compound in drug synthesis (Mahendar & Satyanarayana, 2016).

Mechanism of Action

Target of Action

It is known that isobenzofuran-1(3h)-one, a structural motif found in many naturally-occurring and pharmaceuticals important molecules, has several pharmacological properties such as anti-tumor, anti-hiv, anti-allergic, antifungal, antidiabetic, antispasmodic, anti-inflammatory, pesticidal, cox-2 inhibitor, insecticidal, anti-microbial, herbicidal, and anti-cancer .

Mode of Action

It is likely that the compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes .

Biochemical Pathways

It is known that isobenzofuran-1(3h)-one derivatives have been shown to possess credible radical scavenging activity .

Result of Action

It is known that isobenzofuran-1(3h)-one derivatives have shown high order of in vitro antioxidant activity .

Action Environment

The action, efficacy, and stability of 5-Ethynyl-3H-isobenzofuran-1-one can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature .

properties

IUPAC Name |

5-ethynyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2/c1-2-7-3-4-9-8(5-7)6-12-10(9)11/h1,3-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUDVQNJEBSLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide](/img/structure/B1487482.png)

![2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid](/img/structure/B1487486.png)

![5-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1487496.png)

![2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide](/img/structure/B1487502.png)